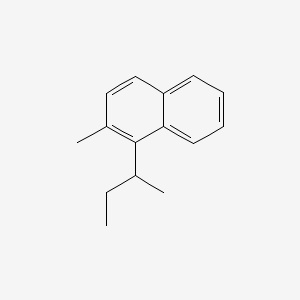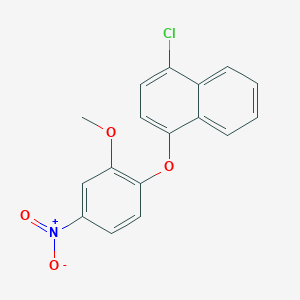
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a naphthalene ring substituted with a chloro group and a phenoxy group, which is further substituted with a methoxy and a nitro group
Preparation Methods
The synthesis of 1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene typically involves multiple steps, starting with the preparation of the phenoxy and naphthalene intermediates. One common synthetic route involves the nitration of 2-methoxyphenol to obtain 2-methoxy-4-nitrophenol, which is then reacted with 1-chloronaphthalene under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phenoxy group may also play a role in binding to specific enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene can be compared with similar compounds such as:
1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene: Similar structure but with a fluoro group instead of a methoxy group.
2-Chloro-1-methoxy-4-nitrobenzene: Lacks the naphthalene ring, making it less complex.
4-Chloro-3-nitroanisole: Contains a nitro and methoxy group but lacks the phenoxy and naphthalene components
Properties
CAS No. |
83054-23-3 |
|---|---|
Molecular Formula |
C17H12ClNO4 |
Molecular Weight |
329.7 g/mol |
IUPAC Name |
1-chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C17H12ClNO4/c1-22-17-10-11(19(20)21)6-8-16(17)23-15-9-7-14(18)12-4-2-3-5-13(12)15/h2-10H,1H3 |
InChI Key |
AJINYMKFYBKLHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
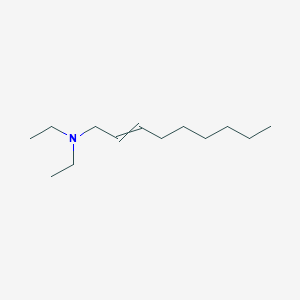
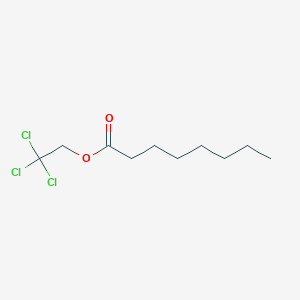

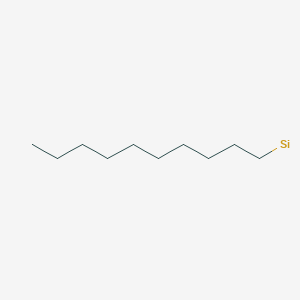
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
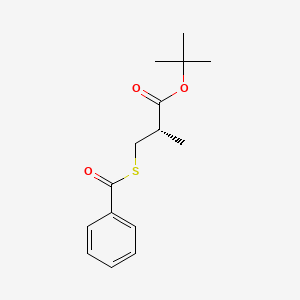


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
